2-Isopropylphenyl isocyanate
Description
Overview of Isocyanates in Organic Synthesis and Materials Science Research
Isocyanates are a class of organic compounds characterized by the functional group R−N=C=O. wikipedia.org Their high reactivity, particularly as electrophiles, makes them valuable reagents in organic synthesis. rsc.org They readily react with a variety of nucleophiles, including alcohols, amines, and water, to form urethanes, ureas, and other derivatives, respectively. wikipedia.org This reactivity is fundamental to their role as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. rsc.org The production of isocyanates is often achieved through methods like the phosgenation of amines, or through rearrangement reactions such as the Curtius, Schmidt, and Lossen rearrangements. wikipedia.org
In the realm of materials science, isocyanates, especially diisocyanates, are indispensable for the production of a wide range of polymers. wikipedia.orgmdpi.com Polyurethanes, a major class of polymers, are synthesized through the reaction of diisocyanates with polyols. mdpi.comresearchgate.net These materials find extensive use as thermoplastic foams, elastomers, adhesives, and coatings due to their structural versatility and excellent mechanical properties. researchgate.netrsc.org The properties of the resulting polyurethane can be tailored by selecting different isocyanate structures; for instance, aromatic isocyanates generally yield more rigid materials, while aliphatic isocyanates lead to more flexible products. researchgate.netaidic.it
Rationale for Focused Research on 2-Isopropylphenyl Isocyanate
The specific focus on this compound in academic research stems from a combination of its distinct structural features and its classification as an aromatic isocyanate. These factors impart properties that are of significant interest in various research contexts.
The defining feature of this compound is the presence of a bulky isopropyl group at the ortho position to the isocyanate functional group on the benzene (B151609) ring. thermofisher.com This substitution introduces significant steric hindrance around the reactive isocyanate group. Steric hindrance is a well-known phenomenon in organic chemistry where the size of substituent groups on a molecule influences its reactivity. In the case of this compound, the isopropyl group can physically obstruct the approach of nucleophiles to the electrophilic carbon of the isocyanate group, thereby modulating its reaction rates compared to less substituted aromatic isocyanates.
This steric effect has been a subject of investigation in various chemical transformations. For example, research into the synthesis of diaryl ureas has utilized 1,3-Bis(2-isopropylphenyl)urea, highlighting the successful reaction of the isocyanate despite the steric bulk. researchgate.net Furthermore, studies on the cyclo-oligomerization of isocyanates and deoxygenation reactions have employed sterically hindered isocyanates like 2,6-diisopropylphenyl isocyanate to probe the influence of steric factors on reaction mechanisms and product formation. researchgate.netrsc.org The controlled reactivity afforded by the isopropyl group allows for more selective chemical transformations, a desirable attribute in complex syntheses.
Aromatic isocyanates, as a class, are highly significant in both industrial and academic research. They are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring, which enhances the electrophilicity of the isocyanate carbon. aidic.itmdpi.com This increased reactivity makes them suitable for a wide range of applications, particularly in the synthesis of polyurethanes with high tensile strength and distinct phase separation. mdpi.com
However, the reactivity of aromatic isocyanates can be further fine-tuned by the nature and position of substituents on the aromatic ring. Electron-donating groups, such as the isopropyl group in this compound, can decrease the reactivity of the isocyanate group. rsc.orgaidic.it This modulation of reactivity is crucial in research areas where controlled reaction kinetics are necessary to achieve desired product outcomes and to avoid unwanted side reactions.
The study of substituted aromatic isocyanates like this compound is also vital for understanding structure-property relationships in materials science. The specific architecture of the isocyanate influences the properties of the resulting polymers, including their thermal stability, mechanical strength, and degradation characteristics. aidic.itmdpi.com For instance, while aromatic isocyanates like MDI and TDI are widely used, they can be susceptible to photodegradation. aidic.it Research into differently substituted aromatic isocyanates contributes to the development of new materials with tailored properties for specific applications, from biomedical devices to advanced coatings. researchgate.netaidic.it
Structure
3D Structure
Properties
IUPAC Name |
1-isocyanato-2-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(2)9-5-3-4-6-10(9)11-7-12/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBSQVPLYJZPTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204852 | |
| Record name | o-Isopropylphenyl isocyanate | |
| Source | EPA DSSTox | |
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Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56309-56-9 | |
| Record name | 1-Isocyanato-2-(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56309-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | o-Isopropylphenyl isocyanate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Isopropylphenyl isocyanate | |
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| Record name | o-isopropylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.624 | |
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| Record name | O-ISOPROPYLPHENYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EY4ZM4AEZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Ii. Synthetic Methodologies for 2 Isopropylphenyl Isocyanate
Conventional Synthetic Routes and Their Academic Refinements
The most established method for the industrial production of aromatic isocyanates, including 2-isopropylphenyl isocyanate, involves the use of phosgene (B1210022). While efficient, the extreme toxicity of phosgene has prompted significant research into optimizing reaction conditions and exploring safer alternatives. google.com
The reaction of the primary aromatic amine, 2-isopropylaniline (B1208494) (also known as 2-isopropylphenylamine), with phosgene (COCl₂) is the cornerstone of the conventional synthesis of this compound. sigmaaldrich.comguidechem.comchemicalbook.comchemicalbook.com This process can be conducted in either the liquid or gas phase, with the latter becoming more common in modern industrial settings to improve efficiency. nih.gov The reaction proceeds through the formation of an intermediate carbamoyl (B1232498) chloride, which is then thermolyzed to yield the final isocyanate and two equivalents of hydrogen chloride. google.com A less hazardous alternative to gaseous phosgene is the solid reagent triphosgene, which can be used to generate phosgene in situ or used directly. orgsyn.orgresearchgate.net
The efficiency and safety of the phosgenation process are highly dependent on the careful control of reaction parameters. Optimization of temperature, pressure, and solvent selection is critical for maximizing yield and minimizing byproduct formation.
Temperature: Phosgenation reactions can be performed across a wide temperature range. Liquid-phase processes are often initiated at low temperatures and may require heating to complete the reaction and facilitate the dehydrochlorination of the carbamoyl chloride intermediate. orgsyn.org Gas-phase phosgenation occurs at significantly higher temperatures, typically between 200°C and 600°C. nih.gov
Pressure: The reaction can be carried out at atmospheric or superatmospheric pressures. Operating at 2 to 3 bar is common as it allows for the subsequent condensation of the phosgene product using cooling water. google.com
Solvent Systems: In liquid-phase phosgenation, an inert solvent is used to dissolve the amine precursor and manage the reaction heat. Common solvents include aromatic hydrocarbons like toluene (B28343), or chlorinated solvents such as o-dichlorobenzene, which is a standard in industrial manufacturing. orgsyn.orgnih.gov The choice of solvent impacts reaction rate, product purity, and the ease of separation.
Table 1: Comparative Overview of Phosgenation Reaction Conditions
| Parameter | Liquid-Phase Phosgenation | Gas-Phase Phosgenation |
|---|---|---|
| Temperature | Low to moderate (e.g., 0°C to 150°C) | High (e.g., 200°C to 600°C) |
| Pressure | Atmospheric to moderate superatmospheric (e.g., 2-10 bar) | Typically atmospheric or slightly elevated |
| Solvent | Required (e.g., Toluene, o-dichlorobenzene, Ethyl Acetate) | Not required |
| Reactant State | Amine in solution, gaseous or liquid phosgene | Vaporized amine and gaseous phosgene |
| Key Advantage | Milder conditions, suitable for smaller scale | Higher throughput, solvent-free |
While the direct reaction between an amine and phosgene does not typically require a catalyst, the synthesis of the phosgene reagent itself is a catalyzed process. Industrially, phosgene is produced by passing purified carbon monoxide and chlorine gas through a bed of a porous activated carbon catalyst. google.com Research has shown that the presence of bromine in the chlorine feed can act as a promoter, enhancing the rate of phosgene production. acs.org In the context of the amine phosgenation step, organic bases like triethylamine (B128534) may be used, particularly in laboratory settings with triphosgene, to neutralize the HCl byproduct and drive the reaction to completion. researchgate.net
Non-Phosgene Routes for Sustainable Synthesis
Driven by the significant hazards and handling difficulties associated with phosgene, extensive research has been dedicated to developing phosgene-free synthetic routes to isocyanates. google.comcas.cn These methods offer safer and more environmentally benign alternatives, focusing on different precursors and reaction mechanisms.
The Curtius rearrangement is a versatile and well-established non-phosgene method for preparing isocyanates from carboxylic acids. nih.gov In the synthesis of this compound, the starting material would be 2-isopropylbenzoic acid. The acid is first converted into an acyl azide (B81097), which then undergoes thermal or photochemical rearrangement to form the isocyanate with the loss of nitrogen gas. wikipedia.orgchemistrysteps.com
The reaction mechanism is understood to be a concerted process, avoiding the formation of a free nitrene intermediate. wikipedia.org This pathway is compatible with a wide array of functional groups, making it a valuable tool in organic synthesis. organic-chemistry.orgacs.org Modern adaptations have enabled this transformation to be performed as a one-pot procedure directly from the aromatic carboxylic acid, using reagents such as diphenylphosphoryl azide (DPPA) or a combination of a chloroformate and sodium azide. organic-chemistry.orgacs.org
Table 2: Selected Reagent Systems for the One-Pot Curtius Rearrangement
| Reagent System | Precursor | Key Features |
|---|---|---|
| Diphenylphosphoryl azide (DPPA) | Carboxylic Acid | Widely used but can lead to purification challenges from phosphorus byproducts. |
| Di-tert-butyl dicarbonate (B1257347) / Sodium azide | Carboxylic Acid | Mild and efficient for generating Boc-protected amines via the isocyanate intermediate. acs.org |
| Phenyl chloroformate / Sodium azide | Carboxylic Acid | Allows for the in-situ trapping of the isocyanate with amines to form ureas. organic-chemistry.orgacs.org |
A more contemporary and catalytic approach to sustainable isocyanate synthesis involves metal-mediated nitrene group transfer. rsc.org This method provides a direct route to isocyanates by reacting an appropriate nitrogen source with carbon monoxide in the presence of a transition metal catalyst. nih.gov
In this process, a metastable metal-imido (or metal-nitrene) species is generated, which then transfers the nitrene fragment to a carbon monoxide molecule to form the isocyanate. rsc.org Various transition metals, including iron and cobalt, have been shown to catalyze this transformation. rsc.orgacs.org This route is a subject of ongoing research, offering a promising pathway for the efficient and phosgene-free production of aromatic isocyanates under potentially milder conditions than traditional methods. rsc.orgnih.gov
Table 3: Examples of Catalytic Systems for Nitrene Transfer
| Metal Catalyst System | Reactants | Product Type |
|---|---|---|
| Iron(III) imido complexes | Organic azide, Carbon Monoxide (CO) | Isocyanate |
| Cobalt(II) complexes | Sulfonyl azide, Isocyanide, Carboxylic acid | Carbodiimide intermediate, leading to oxadiazoles |
| Low-spin Iron(I) complexes | Organic azide, Isocyanide | Unsymmetrical Carbodiimides |
Emerging Synthetic Strategies and Mechanistic Insights
The synthesis of this compound is benefiting from significant advances in chemical manufacturing technologies and catalytic science. These emerging strategies are focused on improving reaction safety, increasing efficiency, and minimizing the environmental impact of the production process. Key areas of development include the adoption of flow chemistry, the discovery of novel catalytic systems, and a deeper understanding of by-product formation, which leads to effective mitigation strategies.
Flow Chemistry Approaches for Enhanced Safety and Efficiency
Continuous flow chemistry is rapidly becoming a preferred method for the synthesis of isocyanates, including this compound, due to its inherent safety and efficiency advantages over traditional batch processing. rsc.orgacs.org This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. rsc.org
One of the most significant applications of flow chemistry in isocyanate synthesis is in conducting the Curtius rearrangement. google.comnih.gov This reaction involves the thermal decomposition of an acyl azide to form an isocyanate. wikipedia.orgallen.in Acyl azides are potentially explosive intermediates, and their accumulation in large quantities in a batch reactor poses a significant safety risk. google.comnih.gov Flow reactors, by their nature, handle only small volumes of the reaction mixture at any given time, which drastically reduces the risk associated with these hazardous intermediates. acs.orgucd.ie The intermediate acyl azide can be generated and immediately consumed in the continuous flow, preventing its accumulation. thieme-connect.com
The enhanced heat and mass transfer in microreactors used in flow chemistry allows for rapid and uniform heating, which can accelerate the reaction rates and improve product yields. rsc.org This precise temperature control is crucial for the Curtius rearrangement, which requires heating to induce the rearrangement while avoiding unwanted side reactions. researchgate.net Furthermore, the use of back-pressure regulators in flow systems allows for the superheating of solvents, enabling reactions to be conducted at temperatures above their atmospheric boiling points, which can further increase reaction rates and efficiency. researchgate.net
A patent for the synthesis of isocyanates using flow chemistry highlights a process where an acyl hydrazide is mixed with an aqueous solution of nitrous acid to form the acyl azide. This is then extracted into an organic solvent, and the water is removed before heating in the flow reactor to induce the Curtius rearrangement. google.com This method is described as a safe, efficient, and sustainable process for producing a variety of isocyanates. acs.orggoogle.com
| Advantage of Flow Chemistry | Description | Relevance to this compound Synthesis |
|---|---|---|
| Enhanced Safety | Small reaction volumes minimize the risk associated with hazardous intermediates like acyl azides. | Crucial for safely handling the potentially explosive acyl azide precursor. |
| Improved Heat Transfer | Rapid and efficient heating and cooling allows for precise temperature control. | Facilitates optimal conditions for the Curtius rearrangement, improving yield and reducing by-products. |
| Increased Efficiency | Faster reaction times and higher throughput compared to batch processes. | Leads to a more economical and time-effective synthesis. |
| Scalability | Scaling up production is simpler and more predictable than with batch reactors. | Allows for a seamless transition from laboratory-scale synthesis to industrial production. |
| Process Control | Precise control over reaction parameters such as residence time, temperature, and stoichiometry. | Enables fine-tuning of the reaction to maximize the yield and purity of this compound. |
Novel Catalytic Systems for Isocyanate Formation
Research into novel catalytic systems for isocyanate synthesis is driven by the desire to move away from hazardous reagents like phosgene and to develop more sustainable and efficient processes. digitellinc.comnih.gov These new catalysts are often designed to facilitate the formation of isocyanates from alternative starting materials, such as carbamates or nitroaromatics, under milder conditions. utwente.nlresearchgate.net
One promising area of research is the catalytic decomposition of N-aryl carbamates to produce aryl isocyanates. utwente.nlresearchgate.net This is the final step in several non-phosgene routes to isocyanates. nih.gov Various metal-based catalysts have been investigated for this transformation, with zinc-based catalysts showing particular promise. tib-chemicals.compatchamltd.com Zinc compounds are attractive due to their high activity, cost-effectiveness, and compatibility with a wide range of substrates. nih.gov For instance, zinc oxide (ZnO) has been shown to be an effective catalyst for the thermal cracking of methyl N-phenyl carbamate (B1207046) to phenyl isocyanate. utwente.nl Bismuth and aluminum oxides have also been evaluated as catalysts for this reaction. utwente.nl
Palladium complexes have been explored for the catalytic carbonylation of nitroaromatics to carbamates, which can then be decomposed to isocyanates. researchgate.net This method offers a direct route from readily available starting materials. Additionally, the synthesis of isocyanates from primary amines and carbon dioxide is an area of active research, with systems like the Mitsunobu reaction being adapted for this purpose. ulisboa.ptacs.orgrsc.org
The development of these novel catalytic systems is crucial for advancing the green synthesis of this compound. By enabling the use of less hazardous starting materials and improving reaction efficiency, these catalysts contribute to a more sustainable chemical industry.
| Catalyst System | Reaction Type | Advantages | Potential for this compound Synthesis |
|---|---|---|---|
| Zinc-based catalysts (e.g., ZnO) | Decomposition of N-aryl carbamates | High activity, cost-effective, wide substrate compatibility. nih.gov | Applicable to the final step of non-phosgene routes from 2-isopropylphenyl carbamate. |
| Palladium complexes | Carbonylation of nitroaromatics | Direct route from nitro compounds. researchgate.net | Could be used to synthesize this compound from 2-isopropylnitrobenzene. |
| Bismuth oxides (e.g., Bi2O3) | Decomposition of N-aryl carbamates | Fast-acting catalysts. utwente.nlpatchamltd.com | An alternative to zinc catalysts for the carbamate decomposition step. |
| Mitsunobu reagents | Dehydration of carbamic acids (from amine and CO2) | Phosgene-free route from amines. acs.org | A potential method starting from 2-isopropylaniline and carbon dioxide. |
Investigation of By-product Formation and Mitigation Strategies
A thorough understanding of by-product formation is essential for developing high-yielding and pure synthetic routes to this compound. The nature and quantity of by-products are highly dependent on the chosen synthetic method.
In traditional phosgene-based syntheses, the primary by-product is hydrogen chloride (HCl), which is corrosive and requires careful handling and disposal. nih.gov Non-phosgene routes are generally considered cleaner, but they are not without their own challenges regarding by-product formation.
For instance, in syntheses that proceed through an amine intermediate, the formation of symmetrical ureas is a common side reaction. organic-chemistry.org This occurs when the newly formed isocyanate reacts with the starting amine. thieme-connect.com This can be particularly problematic in batch reactions where concentrations of both species can be high. Flow chemistry can help to mitigate this by maintaining a low concentration of the isocyanate and immediately carrying it forward to the next step.
In the synthesis of isocyanates from primary amines and carbon dioxide using methods like the Mitsunobu reaction, by-products such as carbamoylhydrazines and triazolinones can be formed. figshare.com The formation of these by-products is often dependent on the specific reagents and reaction conditions used.
The Curtius rearrangement is considered a relatively clean reaction, with nitrogen gas being the only stoichiometric by-product. google.com However, the presence of nucleophiles, including water, can lead to the formation of unwanted side products. researchgate.net If water is present, the isocyanate can be hydrolyzed to a carbamic acid, which then decarboxylates to form the corresponding primary amine. researchgate.net This amine can then react with another molecule of the isocyanate to form a symmetrical urea (B33335). researchgate.net Therefore, carrying out the reaction under anhydrous conditions is crucial for preventing these side reactions.
Strategies to mitigate by-product formation include:
Use of Anhydrous Conditions: To prevent the hydrolysis of the isocyanate product and subsequent urea formation. researchgate.net
Flow Chemistry: To minimize the residence time of reactive intermediates and prevent side reactions by maintaining low concentrations. ucd.ie
Careful Selection of Reagents and Catalysts: To favor the desired reaction pathway and suppress competing side reactions.
In-situ Trapping: The isocyanate can be generated in the presence of a desired nucleophile to form a stable product, such as a carbamate or urea, thus preventing it from participating in unwanted side reactions.
| By-product | Common Synthetic Route | Mitigation Strategy |
|---|---|---|
| Symmetrical Ureas | Syntheses involving amine precursors (e.g., from amine and phosgene, or Curtius rearrangement with water present). thieme-connect.comorganic-chemistry.org | Use of anhydrous conditions, flow chemistry to minimize contact between amine and isocyanate, in-situ trapping of the isocyanate. researchgate.net |
| Carbamoylhydrazines | Mitsunobu-based synthesis from amines and CO2. figshare.com | Optimization of reaction conditions and reagent choice. |
| Triazolinones | Mitsunobu-based synthesis from amines and CO2. figshare.com | Optimization of reaction conditions and reagent choice. |
| Hydrogen Chloride (HCl) | Phosgene-based synthesis. nih.gov | Adoption of non-phosgene synthetic routes. |
Iii. Chemical Reactivity and Mechanistic Studies of 2 Isopropylphenyl Isocyanate
Nucleophilic Addition Reactions
The core reactivity of 2-isopropylphenyl isocyanate lies in the pronounced electrophilicity of the central carbon atom in the isocyanate moiety. Nucleophiles readily attack this carbon, leading to the formation of a tetrahedral intermediate which then rearranges to the final stable product. The steric hindrance offered by the ortho-isopropyl group can influence the rate and accessibility of the electrophilic center to the attacking nucleophile.
The reaction of this compound with alcohols and phenols yields carbamates (urethanes). This reaction is a cornerstone of polyurethane chemistry. The general mechanism involves the nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon.
Under certain conditions, particularly in the presence of excess isocyanate, the initially formed carbamate (B1207046) can further react with another molecule of this compound to form an allophanate. This secondary reaction introduces a branching point in polymer chains and can significantly alter the properties of the resulting materials.
The reaction is generally exothermic, driven by the formation of the stable carbamate linkage. The thermodynamics favor the formation of the carbamate product under standard conditions.
Table 1: General Kinetic Parameters for Aryl Isocyanate Reactions with Alcohols (Note: This table represents typical values for aryl isocyanates and is for illustrative purposes as specific data for this compound is not available.)
| Reactant Pair | Solvent | Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|---|
| Phenyl isocyanate + Ethanol | Toluene (B28343) | 1.2 x 10⁻³ | 35-50 |
The reaction between this compound and alcohols can be significantly accelerated by catalysts. Common catalysts include tertiary amines (e.g., triethylamine (B128534), DABCO) and organometallic compounds (e.g., dibutyltin (B87310) dilaurate).
Tertiary Amines: These catalysts function by activating the alcohol through hydrogen bonding, making the hydroxyl proton more acidic and the oxygen more nucleophilic.
Organometallic Catalysts: Tin compounds are believed to work by forming a complex with both the isocyanate and the alcohol, bringing them into close proximity and facilitating the reaction.
Catalysts can also influence the product distribution. For instance, certain catalysts may preferentially promote the formation of allophanates over the initial carbamate formation, especially at higher temperatures. The choice of catalyst is therefore crucial in controlling the final product composition.
The reaction of this compound with primary or secondary amines is typically much faster than the corresponding reaction with alcohols and leads to the formation of substituted ureas. kuleuven.be This high reactivity is attributed to the greater nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols.
The addition of an amine to this compound proceeds via a rapid nucleophilic attack of the amine nitrogen on the isocyanate carbon, followed by a proton transfer to yield the stable urea (B33335) derivative. This reaction is a versatile method for the synthesis of a wide range of unsymmetrically substituted ureas.
Table 2: Synthesis of Substituted Ureas from Isocyanates and Amines (Note: This table provides general examples of urea synthesis as specific data for this compound is not available.)
| Isocyanate | Amine | Product | Typical Yield (%) |
|---|---|---|---|
| Phenyl isocyanate | Aniline | N,N'-Diphenylurea | >90 |
| This compound | n-Butylamine | N-(2-Isopropylphenyl)-N'-butylurea | High (expected) |
While the formation of urea is generally a clean and high-yielding reaction, potential side reactions can occur. One common side reaction is the formation of a biuret, which results from the reaction of the initially formed urea with another molecule of the isocyanate. This is more likely to occur if an excess of the isocyanate is used or at elevated temperatures.
Product isolation in urea synthesis is often straightforward. Due to their crystalline nature and often poor solubility in non-polar solvents, ureas can frequently be isolated by simple filtration from the reaction mixture. Recrystallization can then be employed to achieve high purity.
Reactions with Thiols
The reaction between isocyanates and thiols, a type of thiol-based "click" reaction, proceeds via nucleophilic addition to form thiocarbamates. nih.gov This transformation is highly efficient and can be catalyzed by either a base or a Lewis acid. nih.gov In a base-catalyzed mechanism, the catalyst deprotonates the thiol to generate a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the isocyanate group. nih.gov The kinetics of the reaction between phenyl isocyanate and various thiols in the presence of tertiary amines have been shown to be first order with respect to the concentrations of the isocyanate, thiol, and amine catalyst. researchgate.net The reaction rate is also influenced by the solvent, with strong ionizing solvents facilitating a smoother reaction. researchgate.net
Table 1: Overview of Thiol-Isocyanate Reaction
| Reactants | Catalyst Type | Product | Mechanistic Feature |
|---|---|---|---|
| Isocyanate, Thiol | Base (e.g., tertiary amine) | Thiocarbamate | Formation of a nucleophilic thiolate anion that attacks the isocyanate carbon. nih.gov |
This table is interactive. Click on the headers to sort.
Cycloaddition Reactions
This compound participates in various cycloaddition reactions, leveraging the double bonds of the isocyanate moiety.
Isocyanates are known to undergo [2+2] cycloaddition reactions with alkenes to form β-lactam rings. The mechanism of this reaction can be either concerted or stepwise. For instance, the reaction of chlorosulfonyl isocyanate (CSI), a highly reactive isocyanate, with electron-rich alkenes often proceeds through a stepwise single electron transfer (SET) pathway, forming a 1,4-diradical intermediate. researchtrends.net In contrast, electron-deficient alkenes tend to react via a concerted pathway. researchtrends.net Mechanically induced retro [2+2] cycloaddition has also been demonstrated, where force applied to a polymer chain containing a 1,2-diazetidinone mechanophore generates an isocyanate and an imine. rsc.org
In addition to [2+2] cycloadditions, isocyanates can participate in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. These reactions involve a 1,3-dipole, such as a nitrile N-oxide, reacting with the C=N bond of the isocyanate, which acts as the dipolarophile. researchgate.netmdpi.com These reactions are a versatile method for synthesizing five-membered heterocyclic compounds. mdpi.com The regioselectivity and mechanism of these reactions can be complex, potentially proceeding through polar, one-step pathways. mdpi.com
The cyclotrimerization of isocyanates is a significant reaction that yields isocyanurates (1,3,5-triazinane-2,4,6-triones), which are thermally stable heterocyclic compounds. lookchem.com This process enhances the thermal and chemical resistance in materials like polyurethanes. lookchem.com A wide range of catalysts can initiate this reaction, including Lewis bases such as phosphines and amines, as well as various organometallic complexes. lookchem.comrsc.org The choice of catalyst is crucial as it can influence reaction selectivity and prevent the formation of byproducts like diazetidines. lookchem.com
Anionic species are effective catalysts for the cyclotrimerization of isocyanates. The mechanism is believed to be initiated by the formation of an anion radical. For example, the sodium metal reduction of phenyl isocyanate in a solvent where ion association is prevalent (like tetrahydrofuran) does not yield the stable anion radical. Instead, it initiates a cyclotrimerization process, generating the triphenyl isocyanurate anion radical. nih.gov This suggests that the initially formed phenyl isocyanate anion radical acts as the initiator for the cyclization. nih.gov The catalytic activity of various catalysts for phenyl isocyanate cyclotrimerization has been studied, with the activity decreasing in the order: quaternary ammonium (B1175870) salt > organic acid salt > tertiary amine. researchgate.net This highlights the effectiveness of catalysts that can provide or facilitate the formation of anionic initiating species.
Table 2: Catalyst Classes for Isocyanate Cyclotrimerization
| Catalyst Class | Examples | General Efficacy |
|---|---|---|
| Lewis Bases | Tertiary Amines, Phosphines, N-Heterocyclic Carbenes | Widely used, efficacy varies with basicity and structure. lookchem.com |
| Anionic Species | Fluoride Anions, Carbamate Anions, Anion Radicals | Highly effective, can initiate rapid polymerization. lookchem.comnih.gov |
This table is interactive. Click on the headers to sort.
Cyclotrimerization to Isocyanurates: Catalytic and Mechanistic Aspects
Advanced Reaction Pathways and Transformations
Isocyanates can undergo chemoselective hydroboration, a reaction that can be controlled to yield different products. Using a catalyst such as sodium hydride (NaH) with a hydroborating agent like pinacolborane (HBpin), both aliphatic and aromatic isocyanates can be converted to corresponding hydroboration products. goettingen-research-online.de The reaction can be directed towards two main pathways:
Monohydroboration: This involves the addition of one equivalent of the borane (B79455) across the C=N bond, leading to the formation of N-boryl formamides. goettingen-research-online.de
Dihydroboration (Hydrodeoxygenation): This more extensive reduction involves the removal of the carbonyl oxygen atom, resulting in the formation of N-boryl methylamines. goettingen-research-online.de
The steric hindrance of the isocyanate substrate can play a role in the reaction outcome. For example, with a sterically hindered substrate like 2-isocyanato-1,3-diisopropylbenzene, the corresponding dihydroboration product was delivered in high yield, suggesting that larger steric bulk favors the stability of these products. goettingen-research-online.de This reaction demonstrates excellent functional group selectivity over imines, nitriles, and olefins. goettingen-research-online.de
Insertion Reactions into Metal-Ligand Bonds
The insertion of unsaturated molecules like isocyanates into metal-ligand bonds is a fundamental reaction in organometallic chemistry. These reactions are key steps in many catalytic processes and provide routes to novel organometallic complexes and organic compounds. The steric and electronic properties of the isocyanate, as well as the nature of the metal and its ligands, play a crucial role in the outcome of these reactions.
Research into the insertion of aryl isocyanates into tin(II) alkoxide bonds has shown that the reaction proceeds to form iso-carbamate complexes. nih.gov In the case of sterically hindered aryl isocyanates, mono-insertion is typically observed. nih.gov This suggests that this compound would likely undergo a similar mono-insertion reaction with suitable metal alkoxides. The general mechanism for such an insertion is thought to proceed through a four-membered transition state where the alkoxide ligand acts as a nucleophile attacking the electrophilic carbon of the isocyanate. nih.gov
While specific studies on the insertion of this compound into metal-amide bonds were not found in the reviewed literature, the general reactivity pattern of isocyanates suggests that such reactions are plausible. The insertion of isocyanates into metal-amide bonds typically yields urea derivatives. Given the nucleophilic nature of the amide ligand, a reaction with the electrophilic carbon of the isocyanate is expected.
The field of base metal-catalyzed isocyanide insertions also provides some parallel insights, although isocyanides have a different electronic structure compared to isocyanates. vu.nl Mechanistic studies in this area often point to migratory insertion pathways. vu.nl
Oligomerization and Polymerization Behavior beyond Urethane (B1682113) Formation
While the reaction of isocyanates with polyols to form polyurethanes is a cornerstone of polymer chemistry, isocyanates can also undergo self-polymerization or oligomerization under certain conditions, leading to a variety of structures. The most common of these is the cyclotrimerization to form highly stable isocyanurate rings.
The steric hindrance of the ortho-isopropyl group in this compound is expected to play a significant role in its oligomerization and polymerization behavior. Studies on sterically hindered isocyanates have shown that they can influence the properties of resulting adducts and oligomers. For instance, adducts formed from sterically hindered isocyanates tend to have lower cleavage temperatures due to increased structural stress. rsc.org
The cyclotrimerization of aryl isocyanates is a well-known process, and catalysts have been developed to promote this reaction selectively. researchgate.netresearchgate.netlookchem.comrsc.org Research on the cyclotrimerization of various isocyanates has been extensive, with catalysts ranging from N-heterocyclic olefins to metal complexes. researchgate.netrsc.org For example, 1,3-bis-(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene has been identified as a highly efficient catalyst for the cyclotrimerization of a variety of isocyanates. acs.org Given the structural similarity, it is highly probable that this compound would also undergo cyclotrimerization in the presence of suitable catalysts to form the corresponding isocyanurate. The reaction conditions for the cyclotrimerization of a selection of isocyanates are presented in Table 2.
| Isocyanate Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield of Isocyanurate (%) |
|---|---|---|---|---|---|
| Phenyl Isocyanate | N-Heterocyclic Olefin | 0.1 | Toluene | 25 | 98 |
| 4-Chlorophenyl Isocyanate | N-Heterocyclic Olefin | 0.1 | Toluene | 25 | 97 |
| n-Butyl Isocyanate | N-Heterocyclic Olefin | 0.1 | Toluene | 25 | 95 |
| Toluene Diisocyanate (TDI) | Potassium Acetate | - | - | - | - |
Beyond trimerization, the formation of higher oligomers and polymers from isocyanates is also possible, though less common for sterically hindered aromatic isocyanates. The polymerization can lead to the formation of nylon-1 type polymers (polyamides). However, the steric bulk of the isopropyl group in this compound would likely disfavor the formation of long polymer chains. Instead, the formation of low molecular weight oligomers or cyclic structures would be more probable. The direct polymerization of isocyanate-functional monomers has been achieved using controlled radical polymerizations, but this typically involves monomers where the isocyanate group is protected or part of a larger, more flexible structure. usm.edu
Iv. Computational and Spectroscopic Characterization in Research
Spectroscopic Techniques for Reaction Monitoring and Product Identification
Spectroscopic methods are indispensable tools for the real-time analysis of reactions involving 2-Isopropylphenyl isocyanate and for the structural determination of the resulting products.
Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of reactions involving isocyanates. The isocyanate functional group (-N=C=O) exhibits a strong and distinct absorption band in the infrared spectrum, typically appearing in the region of 2250–2275 cm⁻¹. This peak is well-separated from the absorption bands of other common functional groups, making it an excellent probe for tracking the consumption of the isocyanate reactant over time.
In a typical kinetic study, the reaction mixture is monitored continuously in situ using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe. As the reaction proceeds, the intensity of the isocyanate peak decreases. By recording spectra at regular intervals, a concentration-time profile for the isocyanate can be generated. This data can then be used to determine the reaction order, rate constant, and activation energy of the chemical process. For instance, in the formation of urethanes from the reaction of an isocyanate with an alcohol, the disappearance of the isocyanate peak is accompanied by the appearance of new peaks corresponding to the urethane (B1682113) linkage.
Table 1: Characteristic FTIR Absorption Frequencies for Monitoring Isocyanate Reactions
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Observation during Reaction |
| Isocyanate (-N=C=O) | Asymmetric stretch | 2250–2275 | Disappearance |
| Urethane (-NH-C=O) | C=O stretch | 1700–1740 | Appearance |
| Urea (B33335) (-NH-CO-NH-) | C=O stretch | 1630–1680 | Appearance |
NMR Spectroscopy for Structural Elucidation and Mechanistic Probes
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of this compound and its reaction products. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts and coupling patterns of the aromatic protons can confirm the ortho substitution pattern. The isopropyl group would exhibit a septet for the CH proton and a doublet for the two CH₃ groups.
The ¹³C NMR spectrum would similarly display distinct signals for the isocyanate carbon, the aromatic carbons, and the carbons of the isopropyl group. The chemical shift of the isocyanate carbon is particularly informative and typically appears in the downfield region of the spectrum.
In mechanistic studies, NMR can be used to identify reaction intermediates and final products. For example, in the reaction with an alcohol, the formation of a urethane can be confirmed by the appearance of a new NH proton signal in the ¹H NMR spectrum and the characteristic carbonyl carbon of the urethane in the ¹³C NMR spectrum. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between different parts of the molecule, especially for more complex product structures.
While a complete, experimentally verified NMR spectral assignment for this compound is not available in the provided search results, the expected chemical shifts can be estimated based on data for related compounds such as isopropyl isocyanate and phenyl isocyanate.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isopropyl CH | ~3.0 - 3.5 (septet) | ~30 |
| Isopropyl CH₃ | ~1.2 - 1.4 (doublet) | ~23 |
| Aromatic CH | ~7.0 - 7.5 (multiplet) | ~120 - 135 |
| Aromatic C-NCO | - | ~135 - 140 |
| Aromatic C-CH(CH₃)₂ | - | ~145 - 150 |
| N=C=O | - | ~120 - 130 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry for Molecular Characterization and Impurity Profiling
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of this compound and to elucidate its structure through fragmentation analysis. In a mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. This provides a precise determination of the molecular weight.
High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound by measuring the m/z to several decimal places. For this compound (C₁₀H₁₁NO), the predicted monoisotopic mass is 161.0841 g/mol . epa.gov
The fragmentation pattern of the molecular ion provides valuable structural information. Common fragmentation pathways for aromatic compounds include the loss of alkyl groups. For this compound, a prominent fragment would likely correspond to the loss of a methyl group from the isopropyl substituent. The fragmentation of the isocyanate group can also provide characteristic ions.
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for impurity profiling. This is crucial for quality control in the synthesis of this compound, as it allows for the detection, identification, and quantification of byproducts and residual starting materials. The high sensitivity of MS enables the detection of impurities even at very low concentrations.
Table 3: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 162.0913 |
| [M+Na]⁺ | 184.0733 |
| [M+K]⁺ | 200.0472 |
| [M+NH₄]⁺ | 179.1179 |
Data sourced from PubChem. uni.lu
Theoretical Chemistry and Computational Modeling
Theoretical and computational methods provide a molecular-level understanding of the electronic structure and reactivity of this compound, complementing experimental observations.
Density Functional Theory (DFT) is a widely used computational quantum chemistry method to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide valuable insights into the properties of this compound.
Key parameters that can be calculated using DFT include:
Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the lowest energy conformation of the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule and helps to predict sites for electrophilic and nucleophilic attack. For an isocyanate, the carbon atom of the -N=C=O group is expected to be highly electrophilic.
Reactivity Descriptors: DFT can be used to calculate various reactivity indices such as electronegativity, chemical hardness, and electrophilicity index, which quantify the reactivity of the molecule.
While specific DFT studies on this compound were not found in the search results, the principles of DFT are routinely applied to understand the electronic properties and reactivity of a wide range of organic molecules, including those with similar functional groups. researchgate.net
DFT calculations are a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states.
For reactions involving this compound, such as its reaction with an alcohol to form a urethane, DFT can be used to:
Propose and Evaluate Reaction Mechanisms: Different possible pathways for the reaction can be computationally explored to determine the most energetically favorable route. For instance, the addition of an alcohol to the isocyanate could proceed through a concerted or a stepwise mechanism.
Locate Transition States: A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. DFT calculations can determine the geometry and energy of the transition state.
Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy of the reaction. This value is directly related to the reaction rate and can be compared with experimental kinetic data.
Studies on related systems, such as the reaction of phenyl isocyanate with alcohols, have utilized DFT to investigate the role of alcohol self-association and the effect of catalysts on the transition state structure and activation energy. nih.govkuleuven.be These computational studies provide a detailed, atomistic-level understanding of the reaction mechanism that is often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Analysis of Bonding and Orbital Interactions
While specific experimental or computational studies focusing exclusively on the bonding and orbital interactions of this compound are not extensively documented in publicly available research, general principles of quantum chemistry and findings from studies on analogous aromatic isocyanates and related molecules can provide valuable insights. The electronic structure of the isocyanate group (-N=C=O) is characterized by a system of adjacent double bonds, leading to a unique distribution of electron density and reactivity.
The nitrogen atom, being less electronegative than oxygen, possesses a lone pair of electrons that can participate in resonance with the aromatic ring. The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This electrophilicity is a key factor in the characteristic reactions of isocyanates.
Theoretical calculations on substituted isocyanates have shown that the nature of the substituent on the phenyl ring can influence the electronic properties of the isocyanate group. rsc.org For instance, electron-donating groups would be expected to increase the electron density on the aromatic ring and potentially influence the orbital energies of the isocyanate moiety. In the case of this compound, the isopropyl group is a weak electron-donating group, which could subtly modulate the electronic structure compared to unsubstituted phenyl isocyanate.
Natural Bond Orbital (NBO) analysis is a common computational method used to study bonding and orbital interactions in molecules. rsc.org Such an analysis for this compound would be expected to reveal the hybridization of the atoms in the isocyanate group and the nature of the bonding and lone pair orbitals. The interaction between the orbitals of the phenyl ring and the isocyanate group, particularly the π-system, would also be a key area of investigation. Studies on related systems, such as phenyl isocyanide adsorbed on metal surfaces, have utilized density of states (DOS) analysis to understand the orbital overlap between the molecule and the surface, which could be a transferable methodology to study intermolecular interactions involving this compound. rsc.org
Table 1: Postulated Hybridization and Bonding Orbitals in this compound
| Atom | Hybridization (Predicted) | Key Orbital Interactions (Predicted) |
| N (Isocyanate) | sp | π-bonding with C (isocyanate), σ-bonding with C (isocyanate) and C (phenyl) |
| C (Isocyanate) | sp | π-bonding with N and O, σ-bonding with N and O |
| O (Isocyanate) | sp² | π-bonding with C (isocyanate), σ-bonding with C (isocyanate), lone pairs |
| C (Phenyl ring) | sp² | π-system delocalized over the ring, σ-bonds |
Note: This table is based on general principles of chemical bonding and has not been confirmed by specific computational studies on this compound.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics simulations are a powerful computational tool for studying the dynamic behavior of molecules, including conformational changes, over time. nsf.govresearchgate.netrsc.org For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the isopropyl group to the phenyl ring and the bond connecting the isocyanate group to the phenyl ring.
The rotation of the isopropyl group would likely be characterized by a relatively low energy barrier, allowing for rapid interconversion between different staggered conformations at room temperature. The steric bulk of the isopropyl group in the ortho position to the isocyanate group is a significant feature. This steric hindrance would be expected to influence the preferred orientation of the isocyanate group relative to the plane of the phenyl ring.
A systematic conformational search using computational methods, followed by MD simulations, would be necessary to fully characterize the potential energy surface of this compound. Such studies would identify the global and local energy minima, corresponding to the most stable and metastable conformations, respectively, as well as the transition states connecting them.
Table 2: Key Torsional Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Influence on Conformation |
| C(phenyl)-C(phenyl)-C(isopropyl)-H | Rotation of the isopropyl group | Likely multiple low-energy staggered conformations. |
| C(phenyl)-C(phenyl)-N-C(isocyanate) | Rotation of the isocyanate group | Steric hindrance from the ortho-isopropyl group is expected to favor a non-planar orientation. |
Note: The information in this table is predictive and requires confirmation through dedicated molecular dynamics simulation studies on this compound.
The lack of specific atomistic models and parametrizations for many isocyanates has been a limiting factor in conducting extensive molecular dynamics simulations. nih.govresearchgate.net Future research in this area would be valuable for a more detailed understanding of the conformational landscape and its influence on the reactivity and physical properties of this compound.
V. Applications in Advanced Chemical Synthesis and Materials Science
Precursor in Fine Chemical Synthesis
As a reactive intermediate, 2-isopropylphenyl isocyanate serves as a crucial building block for introducing the 2-isopropylphenyl carbamoyl (B1232498) moiety into molecules, a key step in the synthesis of various high-value fine chemicals.
This compound is utilized as a key reactant in the multi-step synthesis of targeted pharmaceutical agents. The isocyanate group's reactivity allows for the formation of urea (B33335), carbamate (B1207046), and other related linkages, which are common structural motifs in bioactive compounds.
Detailed research findings from patent literature demonstrate its role in creating novel therapeutics:
FAAH Inhibitors: It is a documented starting material in the synthesis of N-heteroarylpiperazinyl ureas, a class of compounds investigated as inhibitors of Fatty Acid Amide Hydrolase (FAAH). google.com These inhibitors have potential applications in treating pain, anxiety, and inflammation. google.com
NLRP3 Inflammasome Inhibitors: The compound is used to synthesize selective inhibitors of the NLRP3 inflammasome. google.comgoogle.com These inhibitors are developed for the treatment of a range of disorders where inflammasome activity is implicated, including autoinflammatory and autoimmune diseases. google.comgoogle.com
Heterocyclic Compound Synthesis: It has been reacted with diaminomaleonitrile (B72808) to form intermediates for more complex heteroaryl compounds, showcasing its utility in constructing diverse molecular scaffolds for drug discovery. googleapis.com
In the agrochemical sector, this compound is identified as a potential precursor for creating pesticidal compounds. A notable example is its inclusion as a reactant for synthesizing 2-amidocarbonylthiobarbituric acids, which are explored for their pest-control properties.
While specific applications of this compound as a chiral derivatizing agent are not extensively documented, the general chemistry of isocyanates supports this potential role. Chiral isocyanates are valuable reagents for the enantiospecific determination of chiral alcohols and amines. The reaction between the isocyanate and a chiral alcohol or amine yields a diastereomeric carbamate or urea derivative. These diastereomers possess different physical properties, allowing for their separation and quantification by methods such as high-performance liquid chromatography (HPLC).
The utility of an isocyanate in this context is influenced by its structural features. The bulky 2-isopropyl group in this compound can impart specific conformational rigidity to the resulting diastereomers. This steric influence can enhance the resolution between the diastereomeric peaks during chromatographic analysis, making it a potentially effective reagent for resolving complex racemic mixtures.
Monomer in Polymer Chemistry
In the field of materials science, this compound functions as a specialized aromatic isocyanate monomer for the synthesis of polymers, particularly polyurethanes. cymitquimica.com The structure of the isocyanate monomer is a critical determinant of the final properties of the polymer.
Polyurethanes are a class of polymers formed by the reaction of di- or polyisocyanates with polyols. sreesynericlab.com While commodity polyurethanes are often made from bulk isocyanates like MDI or TDI, specialized isocyanates such as this compound are employed to create polymers with unique and precisely controlled characteristics.
The incorporation of this compound into a polymer backbone allows for the fine-tuning of its thermal and mechanical properties. This control is exerted primarily through the influence of its unique molecular structure.
Steric Hindrance: The isopropyl group is located at the ortho position to the isocyanate functionality. This placement creates significant steric hindrance around the reactive site and within the resulting polymer chain. This bulkiness restricts the rotational freedom of the polymer backbone and interferes with efficient chain packing.
Influence on Glass Transition Temperature (Tg): The reduced chain mobility typically leads to an increase in the glass transition temperature (Tg) of the polymer. A higher Tg means the material retains its rigidity and mechanical strength at higher temperatures.
Mechanical Properties: The disruption of regular chain packing can affect properties like crystallinity, tensile strength, and modulus. By strategically blending this compound with other isocyanates, material scientists can precisely manipulate these properties to meet the demands of specific applications.
The table below illustrates the general influence of isocyanate structural features on key polymer properties.
| Isocyanate Structural Feature | Expected Impact on Polymer Properties | Rationale |
| Aromatic Ring (e.g., Phenyl group) | Increased Rigidity, Higher Tg, Improved Thermal Stability | The planar and rigid nature of the aromatic ring restricts bond rotation in the polymer backbone. |
| Aliphatic Chain (e.g., Hexamethylene) | Increased Flexibility, Lower Tg, Lower Hardness | The flexible nature of aliphatic chains allows for greater segmental motion in the polymer. |
| Steric Bulk (e.g., ortho-Isopropyl group) | Increased Tg, Reduced Crystallinity, Altered Reactivity | Hinders close packing of polymer chains and restricts rotational freedom, increasing the energy required for segmental motion. |
| Symmetry (e.g., para- vs. ortho-substitution) | Higher Symmetry promotes better packing and potential for crystallinity. | Symmetrical molecules can pack into more ordered, crystalline structures, which can increase modulus and melting point. |
Curing in polyurethane systems involves the chemical reactions that build up the polymer network, leading to a solid, cross-linked material. The primary reaction is the formation of a urethane (B1682113) linkage between an isocyanate group and a hydroxyl group from a polyol.
The reactivity of the isocyanate group is a critical factor governing the curing process. The steric hindrance provided by the ortho-isopropyl group in this compound reduces the reactivity of the isocyanate function. The bulky group physically obstructs the pathway for the nucleophilic attack by the polyol's hydroxyl group.
This moderated reactivity can be a significant advantage in advanced formulations:
Longer Pot Life: Slower reaction kinetics extend the "pot life" or working time of the two-component polyurethane system. This allows for more controlled processing, which is particularly important in applications like coatings, adhesives, or casting large, complex parts.
Controlled Curing Profile: By managing the reaction rate, formulators can better control the heat generated during the exothermic curing process, preventing defects and ensuring a more uniform polymer network.
The fundamental cross-linking reaction is shown below:
The presence of the 2-isopropylphenyl group (R) influences the rate of this reaction, allowing for precise control over the formation of the cross-linked polyurethane network.
Self-Healing Materials Incorporating Isocyanate Chemistry
The development of self-healing materials, which can autonomously repair damage, is a significant area of research in materials science. Isocyanate chemistry plays a crucial role in the formulation of many self-healing polymers, particularly polyurethanes. nih.govrsc.org The high reactivity of the isocyanate group (–N=C=O) with compounds containing active hydrogen atoms (such as alcohols, amines, and water) allows for the formation of urethane and urea linkages, which can be engineered to facilitate repair mechanisms. nih.gov
Two primary strategies are employed for creating self-healing materials: extrinsic and intrinsic healing. researchgate.net
Extrinsic Self-Healing: This approach involves embedding healing agents within the polymer matrix. researchgate.netillinois.edu A common method is the microencapsulation of a reactive monomer, such as a diisocyanate, along with a separate catalyst. When a crack propagates through the material, it ruptures the microcapsules, releasing the isocyanate and catalyst. researchgate.net The isocyanate then polymerizes upon contact with the catalyst or reacts with atmospheric moisture or functional groups within the polymer matrix to fill the crack and restore mechanical integrity. While this compound is a monofunctional isocyanate and would not form a cross-linked network on its own, polyfunctional isocyanates are used as the healing agent in these systems.
Intrinsic Self-Healing: This strategy relies on the inherent ability of the polymer network to repair itself, often through reversible chemical bonds. mdpi.com Polyurethanes are well-suited for this approach due to the dynamic nature of their hydrogen bonds and the potential to incorporate reversible covalent bonds. nih.gov For instance, materials can be designed with dynamic covalent chemistries, such as Diels-Alder reactions or disulfide bond exchange, incorporated into the polyurethane backbone. mdpi.com Damage can be healed, often with the application of an external stimulus like heat, which shifts the chemical equilibrium to reform the broken bonds and restore the polymer network. mdpi.com The chemical structure of the isocyanate used influences the mobility of the polymer chains and the strength of hydrogen bonding, which are critical factors for efficient healing. nih.gov Aromatic isocyanates contribute to rigidity and strength in the resulting polyurethane. nih.gov
Research in this field has demonstrated that the efficiency of healing depends on factors like the mobility of polymer segments and the kinetics of the bond-reforming reactions. researchgate.net The versatility of isocyanate chemistry allows for the tuning of these properties to create robust self-healing systems.
Surface Modification and Polymer Brushes
The functionalization of surfaces is critical for a wide range of technologies, including biosensors, medical implants, and microelectronics. unlp.edu.arnih.gov Isocyanates are effective agents for surface modification due to their ability to form stable, covalent bonds with a variety of substrates. The isocyanate group reacts readily with surface-abundant functional groups like hydroxyl (–OH) and amine (–NH2) groups to form permanent urethane and urea linkages, respectively.
This compound can be used to alter the surface properties of materials such as glass, silicon oxides, and polymers that possess these active hydrogen-containing groups. This modification can change characteristics like wettability, biocompatibility, and adhesion.
A significant application of this chemistry is in the creation of polymer brushes . Polymer brushes are assemblies of polymer chains tethered by one end to a surface. unlp.edu.ar They are used to control surface properties with nanoscale precision. nih.gov There are two main strategies for creating polymer brushes, and isocyanate chemistry is particularly relevant to the "grafting-to" method: nih.gov
"Grafting-to" Approach: In this method, fully formed polymer chains with a reactive end group are attached to a substrate. A polymer can be synthesized to have a terminal hydroxyl or amine group, which can then react with a surface previously functionalized with this compound. Conversely, a polymer can be synthesized with a terminal isocyanate group, which then reacts with a hydroxyl- or amine-rich surface. This technique allows for the well-characterized polymers to be attached to the surface, providing good control over the grafted chains. researchgate.net
"Grafting-from" Approach: This involves immobilizing a polymerization initiator on the surface and then growing the polymer chains directly from it. nih.gov While less directly involving the isocyanate for the polymer chain itself, this compound could be used to anchor the initiator molecule to the substrate.
The "grafting-to" method using the reactive isocyanate group is a modular and versatile strategy for creating customized polymer brush coatings on a wide array of materials. nih.gov
Role in Sensing and Detection Technologies
Isocyanates are highly reactive compounds and their presence in the workplace atmosphere, even at very low concentrations, is a significant health concern. fishersci.com Therefore, sensitive and specific analytical methods are required for monitoring airborne isocyanates like this compound. The standard approach involves derivatization, a process that converts the highly reactive analyte into a more stable, easily detectable compound. researchgate.net
The most common method for detecting airborne isocyanates involves drawing a known volume of air through a sampling filter coated with a derivatizing agent. osha.gov The agent, typically a primary or secondary amine, reacts instantly with the isocyanate groups to form a stable urea derivative. The filter is then extracted with a solvent, and the resulting solution is analyzed, usually by high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detectors. sigmaaldrich.comgoogle.com
A successful derivatizing reagent must:
React quickly and completely with all isocyanate groups. sigmaaldrich.com
Form a stable derivative.
Allow for sensitive and selective detection. sigmaaldrich.com
Several derivatizing agents have been developed and are widely used for isocyanate analysis. The choice of agent can affect the sensitivity and selectivity of the method. For example, agents containing fluorophores, like 1-(9-anthracenylmethyl)piperazine (MAP), allow for highly sensitive fluorescence detection. sigmaaldrich.com
The table below summarizes some common derivatizing agents used for the analysis of isocyanates.
| Derivatizing Agent | Abbreviation | Typical Detection Method | Key Characteristics |
|---|---|---|---|
| 1-(2-Methoxyphenyl)piperazine | MOPP | HPLC-UV/Electrochemical | Widely used in standard methods (e.g., UK MDHS 25). google.com |
| Tryptamine | TRYP | HPLC-Fluorescence/UV | Effective for polyisocyanates. nih.gov |
| 1-(9-Anthracenylmethyl)piperazine | MAP | HPLC-Fluorescence | Forms highly fluorescent derivatives, allowing for very low detection limits. sigmaaldrich.com |
| 1-(2-Pyridyl)piperazine | 1-2PP | HPLC-Fluorescence | Used in OSHA methods for sampling diisocyanates. osha.gov |
| 9-(Methylaminomethyl)anthracene | MAMA | HPLC-Fluorescence | Reacts with isocyanates to form fluorescent derivatives. sigmaaldrich.com |
This derivatization methodology is crucial for assessing occupational exposure and ensuring the safety of personnel working with this compound and other isocyanate-containing compounds.
Q & A
Q. What are the standard synthetic protocols for preparing 2-isopropylphenyl isocyanate in laboratory settings?
The compound is typically synthesized via the reaction of 2-isopropylphenylamine with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. Solvents such as acetonitrile or tetrahydrofuran (THF) are used, with reaction temperatures maintained between 0–25°C to minimize side reactions. Post-synthesis, the product is purified via distillation or column chromatography. Characterization involves FT-IR for the isocyanate (–NCO) stretch (~2250 cm⁻¹) and NMR for structural confirmation .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
Key methods include:
- Gas Chromatography (GC): For purity assessment and quantification of residual reagents .
- High-Performance Liquid Chromatography (HPLC): To detect trace impurities or degradation products .
- Spectroscopy: FT-IR (NCO group verification), NMR (structural elucidation), and mass spectrometry (molecular weight confirmation) .
Q. What safety protocols are critical when handling this compound in research laboratories?
- Use fume hoods and personal protective equipment (gloves, goggles) to prevent inhalation or skin contact.
- Monitor airborne exposure using HPLC or GC-MS, adhering to occupational limits (e.g., 0.02 µg/m³ reporting limit) .
- Conduct IgE antibody testing for researchers with prolonged exposure to assess sensitization risks .
Advanced Research Questions
Q. How do microreactor systems enhance the study of this compound reaction kinetics?
Microreactors enable precise control over reaction parameters (temperature, residence time), allowing accurate determination of rate constants and activation energies. For example, activation energies for phenyl isocyanate–alcohol reactions range from 30–52 kJ/mol, depending on solvent polarity and alcohol structure (primary vs. secondary). This method also isolates solvent effects, revealing THF’s role in stabilizing transition states .
Q. What are the advantages of indirect GC analysis over direct methods for quantifying isocyanate content?
Indirect GC (e.g., derivatization with n-dibutylamine) avoids challenges like moisture sensitivity and thermal degradation. It quantifies unreacted amine, enabling analysis of non-volatile or labile isocyanates. Direct GC requires volatile derivatives and compound-specific calibration, limiting versatility .
Q. How does the structure of this compound influence its reactivity in copolymerization with epoxides?
The bulky isopropyl group sterically hinders nucleophilic attack, slowing urethane formation. However, under organocatalytic conditions (e.g., trialkylborane/onium salts), it achieves controlled copolymerization with epoxides (e.g., ethylene oxide) without side products like cyclic oxazolidinones. This selectivity enables tailored polyurethane architectures .
Q. What contradictions exist in reported activation energies for isocyanate–alcohol reactions, and how can they be resolved?
Discrepancies arise from solvent polarity (e.g., THF vs. non-polar solvents) and alcohol nucleophilicity. For example, primary alcohols in THF show lower activation energies (~30–48 kJ/mol) compared to secondary alcohols (~41–52 kJ/mol). Systematic microreactor studies with varied solvents and catalysts (e.g., Lewis acids) can reconcile these differences .
Q. How can this compound be integrated into chiral pharmaceutical intermediates?
Its isocyanate group reacts selectively with amines or hydroxyl groups in chiral precursors. For example, coupling with (S)-1-(4-bromophenyl)ethylamine forms urea derivatives used in asymmetric catalysis or drug candidates. Stereochemical outcomes depend on reaction temperature and solvent polarity .
Methodological Considerations
Q. What experimental design factors are critical for reproducible kinetic studies of this compound?
- Temperature Control: Use jacketed reactors or microreactors for isothermal conditions.
- Solvent Selection: Polar aprotic solvents (e.g., THF) enhance reaction rates but may require inert atmospheres.
- Catalyst Screening: Test organocatalysts (e.g., DBU) or metal-based catalysts for rate acceleration .
Q. How can researchers address challenges in detecting low-concentration isocyanate degradation products?
Combine HPLC-MS/MS for high sensitivity and structural identification. Derivatization with fluorescent tags (e.g., anthracene isocyanate) enhances detection limits in biological or environmental matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
